molecular formula C21H21ClN2O2S2 B2748237 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955767-41-6

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2748237
CAS No.: 955767-41-6
M. Wt: 432.98
InChI Key: PIWMTQDPWAPVNY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic chemical reagent intended for research and development purposes in laboratory settings. This compound features a benzenesulfonamide group linked to a dihydroisoquinoline and a thiophene ring, a structural motif found in molecules that modulate various biological targets . Its core structure suggests potential as a starting point for investigating ligands for central nervous system (CNS) receptors, such as nicotinic acetylcholine receptors (nAChRs) or ionotropic glutamate receptors (iGluRs), which are implicated in numerous neurological functions and disorders . Researchers may also explore its potential as a kinase inhibitor or a modulator of other enzymatic activity, given the known activity of sulfonamide derivatives in these areas . The presence of the chlorobenzene and thiophene components may influence properties like binding affinity, selectivity, and brain penetration . This product is provided to facilitate early-stage drug discovery and basic scientific research. Please note: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMTQDPWAPVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a multi-step reaction pathway is typically employed. The synthesis begins with the formation of the core benzenesulfonamide structure, followed by the introduction of the chloro group and the subsequent addition of the isoquinolinyl and thiophenyl moieties. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors. These methods ensure that the compound is produced consistently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the chloro group or the isoquinolinyl moiety, potentially leading to dechlorination or hydrogenation.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peracids are typically used under mild conditions.

  • Reduction: Hydrogen gas or metal hydrides (e.g., sodium borohydride) are common.

  • Substitution: Strong nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation leads to the formation of sulfoxides or sulfones.

  • Reduction may produce dechlorinated or fully hydrogenated derivatives.

  • Substitution reactions result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents, especially those targeting specific enzymes or receptors.

Industry: Its unique chemical properties make it valuable in material science, particularly in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects is dependent on its application. In a biological context, it may interact with particular enzymes or receptors, influencing biological pathways and processes. The molecular targets and pathways involved often include enzymes responsible for signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Compounds such as SC-558 and its derivatives (e.g., 1a-f) share a benzenesulfonamide backbone but replace the dihydroisoquinoline and thiophene with quinazolinone rings (Fig. 1, ). Notable differences include:

  • Quinazolinone vs.
  • Substituent Effects : Compound 1e (X = Cl) in this class mirrors the chlorine substituent of the target compound, suggesting shared electronic properties .
  • Synthetic Routes: Quinazolinone derivatives are synthesized via condensation reactions (), while the target compound likely requires multi-step alkylation and cyclization to incorporate the dihydroisoquinoline and thiophene groups.

Table 1: Key Structural Differences

Feature Target Compound Quinazolinone Analogs (e.g., SC-558)
Core Heterocycle 3,4-Dihydroisoquinoline + Thiophene Quinazolinone
Chlorine Position 2-Chlorobenzenesulfonamide Variable (e.g., 1e: Cl substituent on aryl)
Sulfonamide Linker Ethyl group with thiophene Direct attachment to quinazolinone

Sulfonamides with Thioacetamide or Thiazole Moieties

Compounds like 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide incorporate sulfur-containing groups but differ in architecture:

  • Thiazole vs. Thiophene : Thiazole includes a nitrogen atom, increasing polarity compared to thiophene. This may alter solubility and target interactions.
  • Synthetic Complexity: The target compound’s ethyl-linked dihydroisoquinoline introduces a branched topology absent in simpler thioacetamide derivatives .

Dihydroisoquinoline-Containing Sulfonamides

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () shares the dihydroisoquinoline moiety but differs critically:

  • Sulfonamide vs. Sulfonyl Linkage: The target compound’s sulfonamide (-SO₂NH-) group is a stronger hydrogen bond donor compared to the sulfonyl (-SO₂-) group in ’s compound.
  • Benzothiazole vs. Thiophene : Benzothiazole’s fused ring system may enhance rigidity but reduce conformational flexibility compared to thiophene .

Chlorinated Sulfonamide Derivatives

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () highlights the role of chlorine in analogs:

  • Chlorine Placement: The target’s 2-chloro substitution on benzene may direct electrophilic interactions differently than chlorine on a quinoline ring.
  • Biological Implications: Chlorine in both compounds could enhance binding to hydrophobic pockets, but the target’s dihydroisoquinoline may offer additional π-stacking interactions absent in ’s quinoline derivative .

Research Findings and Implications

  • Metabolic Stability : The chlorine substituent and thiophene may synergistically reduce oxidative metabolism compared to methoxy- or methyl-substituted analogs (e.g., 1b , 1c in ) .
  • Synthetic Challenges: Incorporating both dihydroisoquinoline and thiophene requires precise alkylation steps, contrasting with the straightforward condensations used for quinazolinones () .

Biological Activity

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 955767-41-6, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H21ClN2O2S2
  • Molecular Weight : 433.0 g/mol
  • Structural Characteristics : The compound features a chloro group and a sulfonamide moiety linked to a dihydroisoquinoline structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to exhibit inhibitory effects on certain enzymes, potentially including carbonic anhydrases and other sulfonamide-sensitive enzymes.
  • Receptor Modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.
  • Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pathways involved in inflammation.

Anticancer Activity

Dihydroisoquinoline derivatives have been studied for their anticancer effects. For instance, compounds structurally similar to 2-chloro-N-(...) have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Case Studies

  • In vitro Studies : A study investigated the effects of various dihydroisoquinoline derivatives on cancer cell proliferation. The results indicated that modifications in the chemical structure significantly impacted the cytotoxicity of these compounds.
    "The introduction of electron-withdrawing groups enhanced the potency against MCF-7 cells" .
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 3,4-dihydroisoquinoline core via cyclization of phenethylamine derivatives under acidic conditions .
  • Step 2 : Introduction of the thiophene moiety via nucleophilic substitution or coupling reactions. For example, thiophen-3-yl groups can be incorporated using Suzuki-Miyaura cross-coupling .
  • Step 3 : Sulfonamide bond formation using benzenesulfonyl chloride derivatives. This step often employs coupling agents like EDCI and DMAP in solvents such as dichloromethane or DMF . Key reagents : Benzoylisothiocyanate (for sulfonamide activation), 1,4-dioxane (solvent), and triethylamine (base) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bonds at ~1.73 Å) and dihedral angles (e.g., 35.85° between aromatic rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for thiophene protons (δ 6.8–7.5 ppm), isoquinoline CH2 groups (δ 3.5–4.2 ppm), and sulfonamide NH (δ 8.1–8.5 ppm) .
  • HRMS : Exact mass matching the molecular formula (C21H20ClN3O2S2) .

Q. What preliminary biological activities have been reported for analogous sulfonamide derivatives?

Similar compounds exhibit:

  • Antiviral activity : Anti-HIV-1 potency (IC50 ~0.5–5 µM) via inhibition of reverse transcriptase .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory activity : COX-2 inhibition (IC50 ~10 nM) in vitro .

Advanced Research Questions

Q. How can researchers address low reproducibility in synthesizing the thiophene-isoquinoline intermediate?

Methodological strategies :

  • Optimized reaction conditions : Use flow chemistry to control exothermic steps (e.g., thiophene coupling) and reduce byproducts .
  • DoE (Design of Experiments) : Apply statistical models to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
  • In-line monitoring : Employ FTIR or HPLC to track intermediate formation in real time .

Q. How to resolve contradictions in biological activity data across studies?

Analytical approaches :

  • Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioassays .
  • Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereoisomers may have divergent activities .
  • Target validation : Perform enzyme-specific assays (e.g., HIV-1 RT inhibition) alongside broad phenotypic screens to isolate mechanisms .

Q. What computational methods are suitable for predicting SAR (Structure-Activity Relationships)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., HIV-1 RT or COX-2 active sites) .
  • QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential, logP) to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • MD simulations : Analyze binding stability over 100-ns trajectories to prioritize derivatives with sustained target engagement .

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